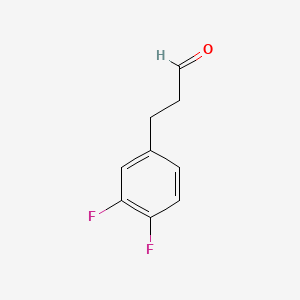

3-(3,4-Difluorophenyl)propanal

Beschreibung

3-(3,4-Difluorophenyl)propanal is an aromatic aldehyde featuring a propanal backbone substituted with a 3,4-difluorophenyl group. This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, as evidenced by its structural role in derivatives like SNAP-7941 and FE@SNAP . The fluorine atoms at the 3- and 4-positions of the phenyl ring enhance electron-withdrawing effects, influencing reactivity and binding affinity in biological systems.

Eigenschaften

IUPAC Name |

3-(3,4-difluorophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQHKNADIYNTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698729 | |

| Record name | 3-(3,4-Difluorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166947-10-0 | |

| Record name | 3-(3,4-Difluorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)propanal typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 3,4-difluorobenzene.

Formylation: The precursor undergoes formylation to introduce the aldehyde group. This can be achieved using reagents like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4).

Reduction: The intermediate product is then reduced to form the final compound, this compound. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes and the use of more efficient catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Difluorophenyl)propanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 3-(3,4-Difluorophenyl)propanoic acid, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol, 3-(3,4-Difluorophenyl)propanol, using reducing agents like sodium borohydride (NaBH4).

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 3-(3,4-Difluorophenyl)propanoic acid.

Reduction: 3-(3,4-Difluorophenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3,4-Difluorophenyl)propanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, especially those targeting neurological and cardiovascular conditions.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism of action of 3-(3,4-Difluorophenyl)propanal depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Vergleich Mit ähnlichen Verbindungen

Substituent and Functional Group Variations

The following table summarizes critical differences between 3-(3,4-Difluorophenyl)propanal and its analogs:

*Inferred from structurally related aldehydes like 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal, which is a liquid .

Structural and Electronic Effects

- Fluorine vs. Chlorine/Trifluoromethyl Substitutents: The 3,4-difluorophenyl group in the target compound provides strong electron-withdrawing effects, enhancing the aldehyde's electrophilicity compared to the dichloro analog (3,4-dichlorophenyl), where chlorine’s lower electronegativity reduces polarization .

Aldehyde vs. Carboxylic Acid/Ketone :

- The aldehyde group in this compound enables nucleophilic additions (e.g., formation of Schiff bases), making it versatile in multi-step syntheses. In contrast, the carboxylic acid derivative (3-(3,4-Difluorophenyl)propionic acid) exhibits higher polarity and lower volatility, favoring applications in polymer chemistry .

- The ketone analog (3-(3-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one) is less reactive toward nucleophiles but may offer stability in prodrug formulations .

Physicochemical Properties

Lipophilicity :

- Fluorinated compounds generally exhibit lower logP values compared to chlorinated analogs. For example, 3-[(3,4-difluorophenyl)methyl]azetidine has a calculated LogD (pH 7.4) of -0.74, indicating moderate hydrophilicity . In contrast, dichloro derivatives (e.g., 3-(3,4-dichlorophenyl)propanal) are expected to have higher logP due to chlorine’s larger atomic size and weaker electronegativity.

Thermal Stability :

- The carboxylic acid derivative (m.p. 49–53°C) is a solid at room temperature, whereas the aldehyde and ketone analogs are likely liquids, as seen in structurally related compounds .

Biologische Aktivität

3-(3,4-Difluorophenyl)propanal is a chemical compound with potential biological significance due to its structural properties. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- IUPAC Name: this compound

- CAS Number: 166947-10-0

- Molecular Formula: C10H10F2O

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent. The presence of fluorine atoms in its structure enhances lipophilicity and bioactivity.

The compound's mechanism of action is primarily linked to its interaction with cellular targets, including enzymes and receptors. It may inhibit specific pathways involved in cell proliferation and survival.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, which could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines. The compound may induce apoptosis through the activation of caspases and modulation of signaling pathways associated with cell death.

Case Studies

-

Antimicrobial Efficacy

- A study tested the compound against Gram-positive and Gram-negative bacteria.

- Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.

- The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

-

Cytotoxicity in Cancer Cells

- In vitro assays on human breast cancer (MCF-7) cells revealed that treatment with this compound led to a decrease in cell viability.

- Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting the compound's potential as a chemotherapeutic agent.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.